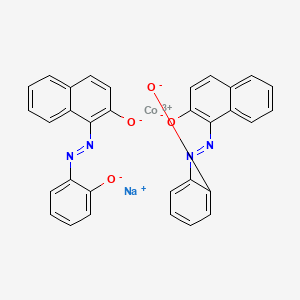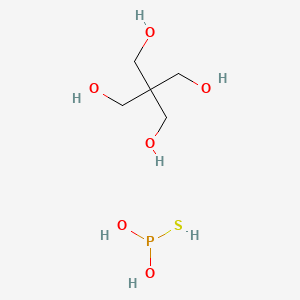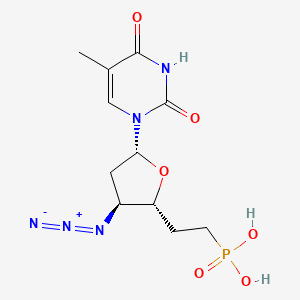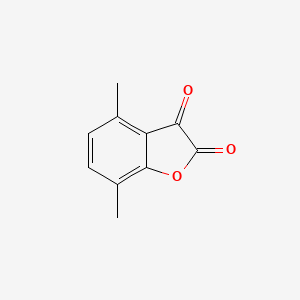
4,7-Dimethyl-2,3-benzofurandione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Dimethyl-2,3-benzofurandione is an organic compound with the molecular formula C({10})H({8})O(_{3}) It is a derivative of benzofuran, characterized by the presence of two methyl groups at the 4 and 7 positions and a dione functional group at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-2,3-benzofurandione typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dimethylphenol with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism, followed by cyclization to form the benzofuran ring.
Reaction Conditions:
Temperature: 80-100°C
Catalyst: Aluminum chloride
Solvent: Dichloromethane or chloroform
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process.
化学反应分析
Types of Reactions
4,7-Dimethyl-2,3-benzofurandione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups, forming diols.
Substitution: Electrophilic substitution reactions can introduce different substituents at the available positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO({3})) in acidic medium.
Reduction: Sodium borohydride (NaBH({4})).
Substitution: Halogenating agents like bromine (Br({2})).
Major Products
Oxidation: Quinones
Reduction: Diols
Substitution: Halogenated benzofurans
科学研究应用
4,7-Dimethyl-2,3-benzofurandione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 4,7-Dimethyl-2,3-benzofurandione exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dione functional group can participate in redox reactions, influencing cellular oxidative stress levels.
相似化合物的比较
4,7-Dimethyl-2,3-benzofurandione can be compared with other benzofuran derivatives, such as:
2,3-Benzofurandione: Lacks the methyl groups at the 4 and 7 positions, resulting in different chemical reactivity and biological activity.
4-Methyl-2,3-benzofurandione: Contains only one methyl group, leading to variations in its physical and chemical properties.
7-Methyl-2,3-benzofurandione: Similar to 4-methyl-2,3-benzofurandione but with the methyl group at a different position.
The presence of two methyl groups in this compound enhances its lipophilicity and may influence its interaction with biological membranes and proteins, making it unique among its analogs.
属性
CAS 编号 |
31297-30-0 |
|---|---|
分子式 |
C10H8O3 |
分子量 |
176.17 g/mol |
IUPAC 名称 |
4,7-dimethyl-1-benzofuran-2,3-dione |
InChI |
InChI=1S/C10H8O3/c1-5-3-4-6(2)9-7(5)8(11)10(12)13-9/h3-4H,1-2H3 |
InChI 键 |
NFCVZXQKIJAKFD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C=C1)C)OC(=O)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



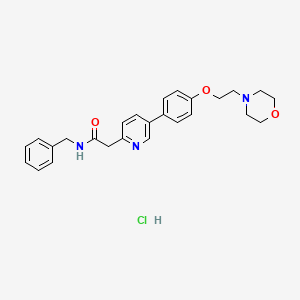
![9-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12807753.png)
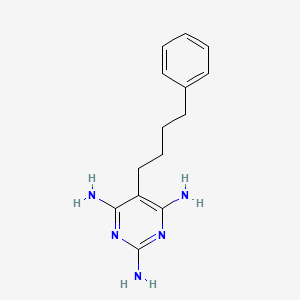
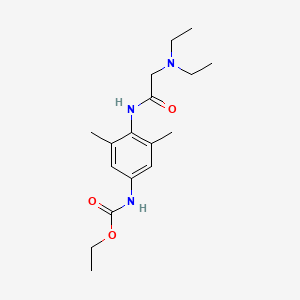

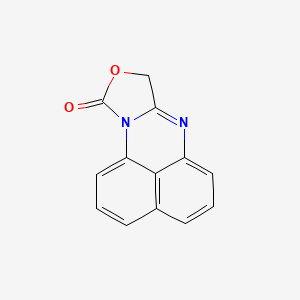
![calcium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(3H-inden-1-yl)propanoate;(2R)-2-[(4-chlorobenzoyl)amino]-2-(1H-indol-3-yl)acetate](/img/structure/B12807785.png)
![(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium](/img/structure/B12807788.png)
